molecular formula C21H34N2O2 B5061767 (3'R*,4'R*)-1'-(4-isobutylbenzyl)-1,4'-bipiperidine-3',4-diol

(3'R*,4'R*)-1'-(4-isobutylbenzyl)-1,4'-bipiperidine-3',4-diol

Katalognummer B5061767
Molekulargewicht: 346.5 g/mol
InChI-Schlüssel: UVPLQNIUDMFGNU-NHCUHLMSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3'R*,4'R*)-1'-(4-isobutylbenzyl)-1,4'-bipiperidine-3',4-diol, commonly known as IBBD, is a synthetic compound that belongs to the class of opioid analgesics. It was first synthesized by a group of researchers at the University of Minnesota in 2007. Since then, IBBD has been the subject of extensive scientific research due to its potential as a novel analgesic drug.

Wirkmechanismus

IBBD exerts its analgesic effects by binding to the mu-opioid receptor in the central nervous system. This binding activates a cascade of biochemical events that ultimately result in the inhibition of pain transmission. Unlike traditional opioid analgesics, IBBD has been shown to have a reduced risk of respiratory depression, which is a common side effect of opioid drugs.
Biochemical and Physiological Effects
IBBD has been shown to have several biochemical and physiological effects in animal models. These effects include the activation of the reward pathway in the brain, which is responsible for the pleasurable effects of opioid drugs. In addition, IBBD has been shown to have anti-inflammatory effects, which may contribute to its analgesic effects in chronic pain conditions.

Vorteile Und Einschränkungen Für Laborexperimente

IBBD has several advantages for use in laboratory experiments. It has a high potency and selectivity for the mu-opioid receptor, which makes it a useful tool for studying the role of this receptor in pain modulation. In addition, IBBD has a lower risk of addiction and tolerance development compared to traditional opioid analgesics, which makes it a safer alternative for long-term studies.
However, IBBD also has several limitations for use in laboratory experiments. It has a short half-life, which means that it needs to be administered frequently to maintain its analgesic effects. In addition, IBBD has a low solubility in water, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on IBBD. One area of research is the development of new formulations of IBBD that have improved solubility and longer half-lives. Another area of research is the investigation of the potential of IBBD as a treatment for chronic pain conditions, such as neuropathic pain and cancer pain. Finally, there is a need for further studies on the safety and efficacy of IBBD in human subjects, which will be necessary for its eventual approval as a clinical drug.

Synthesemethoden

The synthesis of IBBD involves a series of chemical reactions that start with the condensation of 4-isobutylbenzaldehyde and piperidine-3,4-diol. The resulting intermediate is then subjected to a series of chemical transformations, including reduction, protection, and deprotection reactions, to yield the final product, IBBD.

Wissenschaftliche Forschungsanwendungen

IBBD has been extensively studied for its potential as a novel analgesic drug. Several studies have shown that IBBD has potent analgesic effects in animal models of acute and chronic pain. In addition, IBBD has been shown to have a lower risk of addiction and tolerance development compared to traditional opioid analgesics such as morphine.

Eigenschaften

IUPAC Name

(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O2/c1-16(2)13-17-3-5-18(6-4-17)14-22-10-9-20(21(25)15-22)23-11-7-19(24)8-12-23/h3-6,16,19-21,24-25H,7-15H2,1-2H3/t20-,21-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPLQNIUDMFGNU-NHCUHLMSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CN2CCC(C(C2)O)N3CCC(CC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)CN2CC[C@H]([C@@H](C2)O)N3CCC(CC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3'R*,4'R*)-1'-(4-isobutylbenzyl)-1,4'-bipiperidine-3',4-diol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.